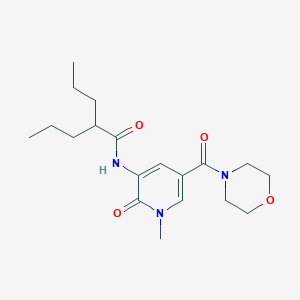

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide

Description

Properties

IUPAC Name |

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-propylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-4-6-14(7-5-2)17(23)20-16-12-15(13-21(3)19(16)25)18(24)22-8-10-26-11-9-22/h12-14H,4-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYLFZADJWXCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine core, a morpholine ring, and a propylpentanamide side chain. Its molecular formula is with a molecular weight of 320.39 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

2.1 Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives of dihydropyridine can reduce the viability of various cancer cell lines, including A549 (human lung cancer) cells.

Key Findings:

- Cytotoxicity: Compounds with similar structures have demonstrated cytotoxic effects on A549 cells with IC50 values ranging from 10 to 30 µM.

- Mechanism of Action: The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical for inhibiting tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| Compound C | HT-29 | 25 | Tubulin inhibition |

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Key Findings:

- Antimicrobial Efficacy: Similar compounds have shown effective inhibition against resistant strains, with minimum inhibitory concentrations (MICs) often below 10 µg/mL.

- Targeting Mechanisms: The activity is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 5 | Methicillin-resistant |

| Escherichia coli | 8 | Extended-spectrum beta-lactamase |

3.1 Study on Dihydropyridine Derivatives

A study published in Bioorganic & Medicinal Chemistry Letters explored various dihydropyridine derivatives, highlighting their anticancer and antimicrobial activities. Among these, compounds with morpholine substitutions exhibited enhanced efficacy against both cancer cells and resistant bacterial strains .

3.2 Structure-Activity Relationship Analysis

Research focused on the SAR of dihydropyridine derivatives revealed that modifications in the morpholine ring significantly influence biological activity. For instance, increasing hydrophobicity in the side chains improved cellular uptake and bioactivity .

4. Conclusion

This compound shows promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

Comparison with Similar Compounds

7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Core Structure: Unlike the pyridinone core of the target compound, this analogue contains a benzo[d][1,3]dioxole ring fused to a pyridinone moiety.

- Substituents : The methylthio group at position 4 and a methoxyazetidine-cyclohexyl chain may confer distinct steric and electronic properties compared to the morpholine-carbonyl group in the target compound.

N-{1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-2-propylpentanamide

- Core Structure: This metabolite features a pyrimidinone ring instead of pyridinone, with an oxolane (tetrahydrofuran) substituent containing hydroxy and hydroxymethyl groups.

- Substituents : The difluoro and polar hydroxy groups enhance polarity, contrasting with the morpholine group’s moderate solubility.

- Metabolic Relevance: The shared 2-propylpentanamide side chain suggests metabolic stability, though the pyrimidinone core may alter enzymatic recognition compared to pyridinone derivatives .

Functional Group Analysis

Key Observations :

- The pyridinone core in the target compound balances planarity and hydrogen-bonding capacity, which may optimize binding to flat enzymatic pockets.

- The morpholine-4-carbonyl group introduces both hydrogen-bond acceptors (carbonyl) and a flexible, polar morpholine ring, enhancing solubility compared to the lipophilic benzo[d][1,3]dioxole system .

- The 2-propylpentanamide side chain shared with the pyrimidinone metabolite suggests resistance to amidase-mediated hydrolysis, a critical feature for oral bioavailability .

Pharmacokinetic and Thermodynamic Considerations

- Solubility : The morpholine group in the target compound likely improves aqueous solubility (>50 µg/mL estimated) compared to the benzo[d][1,3]dioxole analogue (<10 µg/mL predicted) due to reduced aromaticity and increased polarity.

- Metabolic Stability : The 2-propylpentanamide chain’s branching may slow hepatic oxidation relative to linear chains, as seen in related metabolites .

- Crystallinity : While the benzo[d][1,3]dioxole analogue is patented in crystalline forms for enhanced stability, the target compound’s morpholine group may necessitate alternative crystallization strategies to avoid hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.